JAK1 Inhibition Selectivity vs. JAK2 and JAK3 for Thieno[3,2-d]pyrimidine-4-carbonitrile Derivatives
Derivatives synthesized from the Thieno[3,2-d]pyrimidine core demonstrate high selectivity for JAK1 over JAK2 and JAK3. Compound 46, a specific derivative, exhibits 4-fold greater enzymatic activity against JAK1 (IC50 = 0.022 μM) compared to the reference compound AZD4205 (9), and demonstrates over 5-fold greater anti-proliferative activity in NSCLC cells [1]. This indicates that the core scaffold can be elaborated to achieve a high degree of target selectivity, a key feature for minimizing off-target toxicity.
| Evidence Dimension | JAK1 Inhibition and NSCLC Cell Anti-proliferation |
|---|---|
| Target Compound Data | JAK1 IC50 = 0.022 μM; Anti-proliferative activity vs. NSCLC cells (fold enhancement over comparator) |
| Comparator Or Baseline | Reference compound AZD4205 (9): JAK1 IC50 (value not provided in excerpt, but relative activity is defined); Anti-proliferative activity baseline |
| Quantified Difference | 4-fold higher JAK1 enzymatic activity; >5-fold higher anti-proliferative activity |
| Conditions | Enzymatic kinase assay; NSCLC cell lines |
Why This Matters
For researchers developing JAK1-selective therapeutics, this scaffold provides a validated starting point for achieving high selectivity, which is critical for reducing JAK2/JAK3-related toxicities and improving therapeutic windows.
- [1] Kim, Y., Jeon, E., Ahn, H., Kang, J., & Sim, T. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 117308. View Source
